

# Spectroscopic and Structural Elucidation of Benzo[d]dioxol-4-ylmethanol: A Technical Guide

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## Compound of Interest

Compound Name: Benzo[d][1,3]dioxol-4-ylmethanol

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This technical guide provides a comprehensive overview of the spectroscopic data for Benzo[d]dioxol-4-ylmethanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.

## Spectroscopic Data Summary

The structural integrity of Benzo[d]dioxol-4-ylmethanol ( $C_8H_8O_3$ , Molar Mass: 152.15 g/mol) is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from these analytical techniques are summarized below.

## Nuclear Magnetic Resonance (NMR) Data

$^1H$  NMR (Proton NMR): The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-

<sup>13</sup>C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
Data not available	-

Note: Specific experimental <sup>1</sup>H and <sup>13</sup>C NMR data for Benzo[d]dioxol-4-ylmethanol were not available in the public domain at the time of this publication.

## Infrared (IR) Spectroscopy Data

The IR spectrum indicates the presence of key functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Data not available	-	-

Note: Specific experimental IR absorption data for Benzo[d]dioxol-4-ylmethanol were not available in the public domain at the time of this publication.

## Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z Ratio	Relative Intensity (%)	Assignment
Data not available	-	-

Note: Specific experimental mass spectrometry data for Benzo[d]dioxol-4-ylmethanol were not available in the public domain at the time of this publication.

## Experimental Protocols

Detailed experimental procedures are crucial for the replication and verification of spectroscopic data. The following outlines a general synthesis method for Benzo[d]dioxol-4-

ylmethanol.

## Synthesis of Benzo[d]dioxol-4-ylmethanol

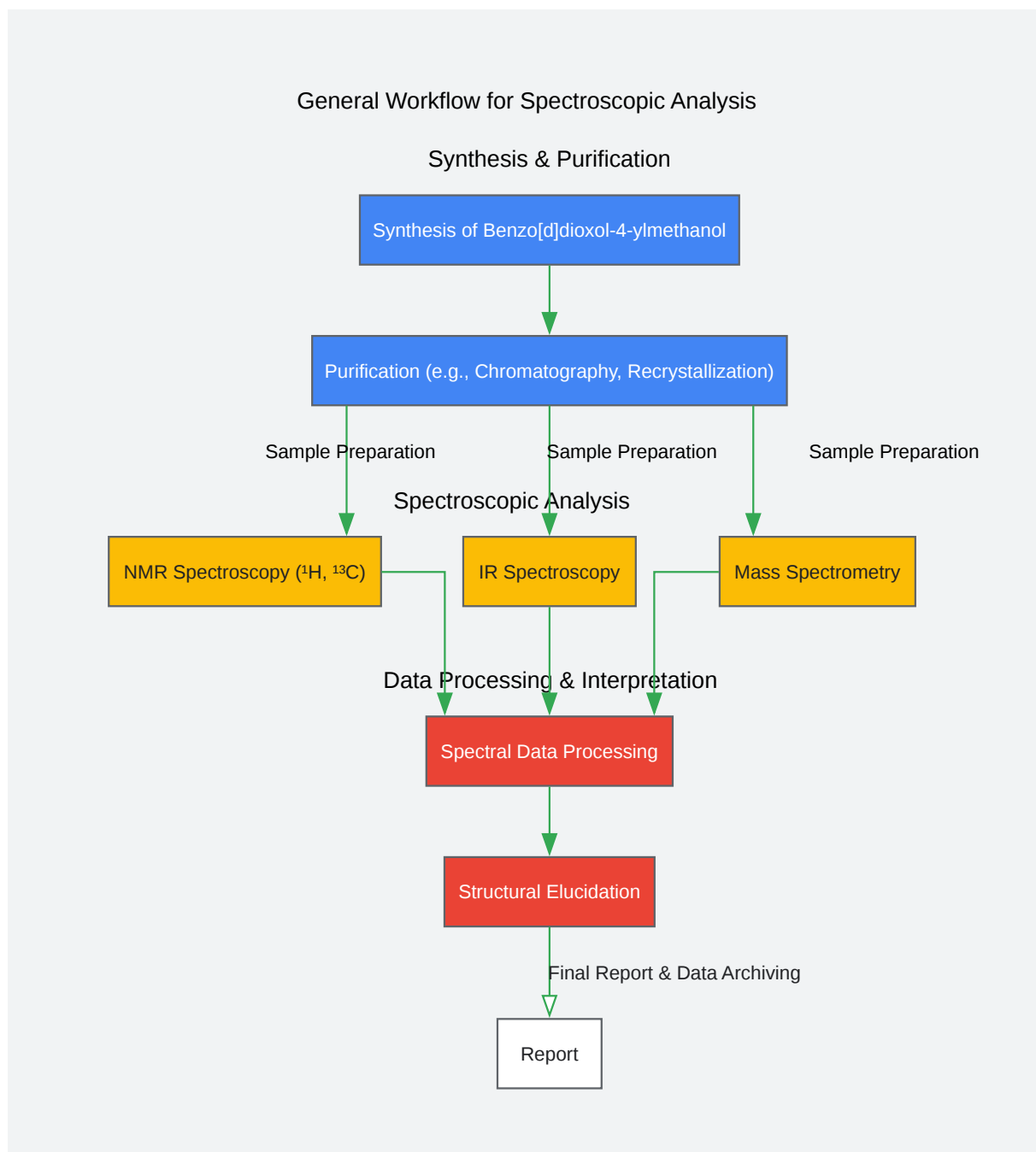
A general procedure for the synthesis of 1,3-benzodioxolane-4-alkylmethanol involves the reduction of a corresponding carboxylate precursor. For instance, methyl benzo[d][1][2]dioxolane-4-carboxylate can be used as a starting material.

Procedure:

- Dissolve 6.7 g (0.037 mol) of methyl benzo[d][1][2]dioxolane-4-carboxylate in 50 mL of tetrahydrofuran.
- Add 8.6 g (0.223 mol) of sodium borohydride to the solution.
- Heat the reaction mixture to 65 °C and stir for 30 minutes.
- After stopping the heating, slowly add 8 mL of methanol dropwise over 30 minutes, which will generate a significant amount of gas.
- Reflux the reaction mixture for 4 hours.
- Upon completion, quench the reaction with a saturated ammonium chloride solution.
- Filter the mixture and remove the tetrahydrofuran by distillation under reduced pressure.
- Add ethyl acetate to the residue to separate the organic and aqueous phases.
- Wash the organic phase with saturated brine and dry it over anhydrous sodium sulfate for 8 hours.
- Filter to remove the desiccant and evaporate the solvent under reduced pressure to yield the product.[2]

## Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound like Benzo[d]dioxol-4-ylmethanol.



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## References

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